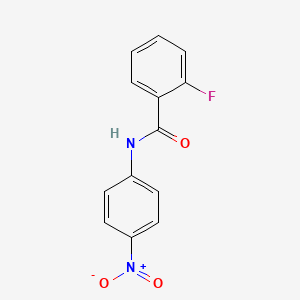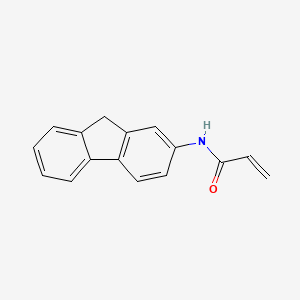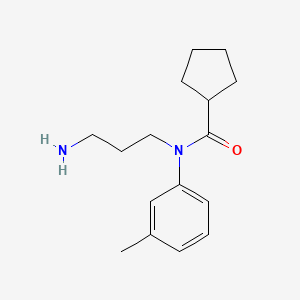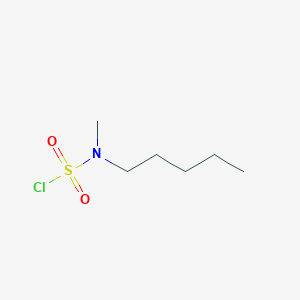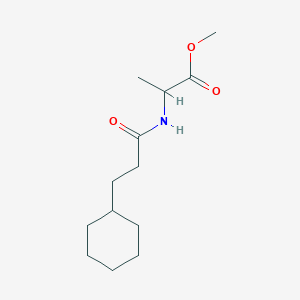
Methyl 2-(3-cyclohexylpropanoylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-cyclohexylpropanoylamino)propanoate is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of methyl 2-(3-cyclohexylpropanoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Methyl 2-(3-cyclohexylpropanoylamino)propanoate, being an ester, can undergo various chemical reactions:
Hydrolysis: In the presence of an acid or base, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-cyclohexylpropanoylamino)propanoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and the study of ester chemistry.
Biology: It is used in biochemical studies to understand ester hydrolysis and related enzymatic processes.
Medicine: Research involving this compound can provide insights into drug design and development, particularly in the study of ester-containing pharmaceuticals.
Industry: It is used in the development of new materials and chemicals, including polymers and resins
Mechanism of Action
The mechanism of action of methyl 2-(3-cyclohexylpropanoylamino)propanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. The pathways involved include the cleavage of the ester bond, leading to the formation of the corresponding acid and alcohol .
Comparison with Similar Compounds
Methyl 2-(3-cyclohexylpropanoylamino)propanoate can be compared with other esters such as:
Methyl acetate: A simple ester used as a solvent and in organic synthesis.
Ethyl acetate: Another common ester with similar uses but different physical properties.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
What sets this compound apart is its specific structure, which includes a cyclohexyl group, making it unique in terms of its chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-(3-cyclohexylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJHAKKNSYLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391663 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6049-23-6 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
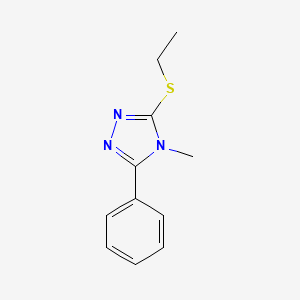
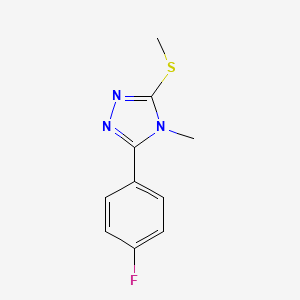
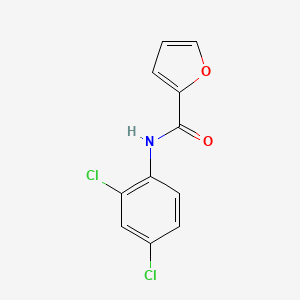
![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)
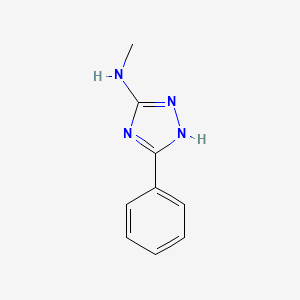
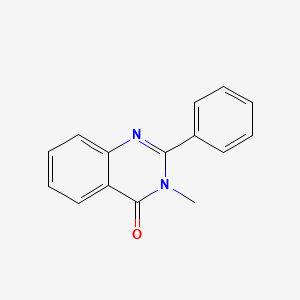

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B6614221.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)
